molecular formula C12H8ClNOS B133447 8-Chloro-10H-phenothiazin-3-ol CAS No. 2002-32-6

8-Chloro-10H-phenothiazin-3-ol

Cat. No.: B133447
CAS No.: 2002-32-6
M. Wt: 249.72 g/mol
InChI Key: CIAFBHJSFCQEBJ-UHFFFAOYSA-N
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Description

8-Chloro-10H-phenothiazin-3-ol, also known as thiamonol, is a compound with the molecular formula C12H8ClNOS and a molecular weight of 249.72 g/mol. It is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its dark purple to brown solid form and has a melting point of 205-210°C .

Preparation Methods

The synthesis of 8-Chloro-10H-phenothiazin-3-ol involves several synthetic routes. One common method is the oxidative cyclization of 1,2-diaminobenzenes with diphenylamines . This reaction typically requires the presence of an oxidizing agent such as ferric chloride or potassium ferricyanide under acidic conditions. Another approach involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by cyclization . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-Chloro-10H-phenothiazin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, with reagents like chlorine and nitric acid being used. These reactions typically occur under controlled temperature and pressure conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

Scientific Research Applications

8-Chloro-10H-phenothiazin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various phenothiazine derivatives, which are studied for their unique chemical properties.

    Biology: The compound is investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Phenothiazine derivatives, including this compound, are explored for their potential use as antipsychotic and anti-inflammatory agents.

    Industry: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 8-Chloro-10H-phenothiazin-3-ol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to disruptions in cellular processes. For instance, it can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can have therapeutic effects in conditions such as depression and schizophrenia.

Comparison with Similar Compounds

8-Chloro-10H-phenothiazin-3-ol is compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities . For example:

    Chlorpromazine: Known for its antipsychotic properties, it is widely used in the treatment of schizophrenia.

    Promethazine: Used primarily as an antihistamine and antiemetic agent.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-chloro-10H-phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-7-1-4-11-10(5-7)14-9-3-2-8(15)6-12(9)16-11/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAFBHJSFCQEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347246
Record name 8-Chloro-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-32-6
Record name 2-Chloro-7-hydroxyphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-7-HYDROXYPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQC1JTJ7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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